molecular formula C16H21N3O4S B2753479 1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 2034401-51-7

1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No.: B2753479
CAS No.: 2034401-51-7
M. Wt: 351.42
InChI Key: CPSOBNXYIRRTQK-UHFFFAOYSA-N
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Description

The compound “4-((4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is known to be present in many biologically active heterocyclic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactivity of this compound is suggested to be low, as indicated by the high HOMO-LUMO energy gap . This synthesized structure has a tendency to be stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated using both experimental and theoretical methods . The compound has been found to have good nonlinear optical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Preparation as 5-HT7 Receptor Antagonists

  • Piperazine derivatives, similar to the compound of interest, have been prepared and evaluated as 5-HT7 receptor antagonists. Yoon et al. (2008) reported that these compounds showed significant activity in this regard (Yoon et al., 2008).

Crystal Structure Studies and DFT Calculations

  • Compounds including the piperazine derivatives have been synthesized and their structures confirmed by X-ray diffraction studies. Kumara et al. (2017) conducted computational DFT calculations to understand the reactive sites of these molecules (Kumara et al., 2017).

Synthesis of Potent PPARpan Agonists

  • Guo et al. (2006) described the synthesis of a potent PPARpan agonist, which involved a compound similar to the one . This synthesis includes highly regioselective carbon-sulfur bond formation (Guo et al., 2006).

Synthesis and Antibacterial Activities of Piperazine Derivatives

  • Qi (2014) designed and synthesized novel piperazine derivatives and investigated their antibacterial activities, finding some derivatives to exhibit better antibacterial activities (Qi, 2014).

Synthesis and Biological Evaluation of Carbazole Derivatives

  • Sharma et al. (2014) synthesized novel carbazole derivatives linked via piperazine and evaluated their antibacterial, antifungal, and anticancer activities, noting significant activity in some compounds (Sharma et al., 2014).

Anticancer Evaluation of 1,3-Thiazoles

  • Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent exhibited significant activity (Turov, 2020).

Properties

IUPAC Name

4-[[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-13-14(11-17-23-13)12-18-6-8-19(9-7-18)24(20,21)16-5-3-4-15(10-16)22-2/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSOBNXYIRRTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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